molecular formula C23H25N5O6 B020601 6'-Hydroxy Doxazosin CAS No. 102932-29-6

6'-Hydroxy Doxazosin

Cat. No.: B020601
CAS No.: 102932-29-6
M. Wt: 467.5 g/mol
InChI Key: CAWNIHKSMVDTKO-UHFFFAOYSA-N
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Description

6’-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound known for its use as an alpha-1 adrenergic receptor antagonist. This compound is primarily utilized in the treatment of hypertension and benign prostatic hyperplasia. The molecular formula of 6’-Hydroxy Doxazosin is C23H25N5O6, and it has a molecular weight of 467.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxy Doxazosin involves several steps, starting from the parent compound Doxazosin. The hydroxylation process typically involves the introduction of a hydroxyl group at the 6’ position of the Doxazosin molecule. This can be achieved through various chemical reactions, including:

Industrial Production Methods

In an industrial setting, the production of 6’-Hydroxy Doxazosin may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxy Doxazosin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

Scientific Research Applications

6’-Hydroxy Doxazosin has a wide range of applications in scientific research, including:

Mechanism of Action

6’-Hydroxy Doxazosin exerts its effects by selectively inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation, reducing blood pressure and alleviating symptoms of benign prostatic hyperplasia. The compound also inhibits lipoprotein oxidation, contributing to its antiplatelet and hypotensive activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 6’-Hydroxy Doxazosin

6’-Hydroxy Doxazosin is unique due to its additional hydroxyl group, which enhances its solubility and potentially its bioavailability. This modification may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWNIHKSMVDTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908129
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102932-29-6
Record name 7-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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